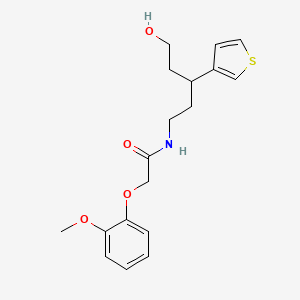

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(2-methoxyphenoxy)acetamide

説明

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a 2-methoxyphenoxy group linked to an acetamide core and a hydroxy-substituted pentyl chain bearing a thiophen-3-yl moiety.

特性

IUPAC Name |

N-(5-hydroxy-3-thiophen-3-ylpentyl)-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-22-16-4-2-3-5-17(16)23-12-18(21)19-9-6-14(7-10-20)15-8-11-24-13-15/h2-5,8,11,13-14,20H,6-7,9-10,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJHWZDUQLPWTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCCC(CCO)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(2-methoxyphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C14H17NO3S

- IUPAC Name : N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(2-methoxyphenoxy)acetamide

The presence of a thiophene ring and a methoxyphenoxy group suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.

The biological activity of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(2-methoxyphenoxy)acetamide is hypothesized to involve the following mechanisms:

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to inflammation and pain.

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways could contribute to its therapeutic effects.

- Antioxidant Activity : The hydroxyl group may provide antioxidant properties, reducing oxidative stress in cells.

Pharmacological Effects

Research indicates that N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(2-methoxyphenoxy)acetamide exhibits several biological activities:

- Anti-inflammatory Effects : Studies have shown that the compound can reduce inflammation markers in vitro and in vivo models.

- Analgesic Properties : Preliminary assessments suggest it may alleviate pain through central and peripheral mechanisms.

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, indicating potential protective effects against oxidative damage.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels | |

| Analgesic | Decreased pain response in models | |

| Antioxidant | Scavenging of free radicals |

Study 1: Anti-inflammatory Effects

In a controlled study, N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(2-methoxyphenoxy)acetamide was administered to animal models exhibiting inflammatory responses. Results indicated a significant reduction in pro-inflammatory cytokines (e.g., IL-6, TNF-alpha), suggesting its efficacy as an anti-inflammatory agent.

Study 2: Analgesic Properties

Another study evaluated the analgesic potential using a formalin-induced pain model. The compound was found to significantly decrease pain scores compared to control groups, indicating its potential as a novel analgesic.

類似化合物との比較

Thiadiazole-Based Acetamides ()

Compounds 5k, 5l, and 5m share the 2-(2-methoxyphenoxy)acetamide backbone but differ in their heterocyclic substituents:

- 5k: 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide Melting point: 135–136°C; Yield: 72%

- 5l: N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide Melting point: 138–140°C; Yield: 68%

- 5m: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide Melting point: 135–136°C; Yield: 85%

Key Differences :

Pyridine-Containing Acetamides ()

Compounds such as 5RGZ (2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide) and 5RH1 (2-(5-chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide) feature pyridine rings instead of thiophene or thiadiazole groups. These were studied for SARS-CoV-2 main protease inhibition, where the pyridine ring occupied a hydrophobic pocket.

Key Differences :

- The hydroxy-pentyl chain in the target compound could improve water solubility relative to the cyanophenyl or chlorothiophenyl substituents in 5RGZ and 5RH1 .

Triazole-Thioacetamides (–17)

Examples include 573931-40-5 (N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) and 561295-12-3 (2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide). These compounds prioritize triazole-thioether linkages for metabolic stability.

Key Differences :

- The target compound lacks the triazole-thioether motif, which is associated with resistance to enzymatic degradation. However, its hydroxy-pentyl chain may confer alternative metabolic pathways.

- Thiophene orientation (3-yl vs. 2-yl) in the target compound could influence steric interactions in biological systems .

Phenoxyacetamide Derivatives ()

433318-40-2 (2-(2-methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide) shares the 2-methoxyphenoxy group but incorporates a sulfamoylphenyl-oxazole moiety.

Key Differences :

- The sulfamoyl group in 433318-40-2 enhances hydrogen-bonding capacity, whereas the target compound’s hydroxy-pentyl-thiophene chain may prioritize hydrophobic interactions.

- Both compounds retain the 2-methoxyphenoxy group, suggesting shared synthetic routes for the acetamide core .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。